

Spectroscopic and Structural Elucidation of 2-Amino-6-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-hydroxybenzoic acid

Cat. No.: B1282457

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-6-hydroxybenzoic acid** (Molecular Formula: $C_7H_7NO_3$, Molecular Weight: 153.14 g/mol).[1][2] Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectroscopic data, supported by established principles and data from structurally related compounds. The guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following sections present the anticipated spectroscopic data for **2-Amino-6-hydroxybenzoic acid**. This data is derived from computational predictions and analysis of similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][4] For **2-Amino-6-hydroxybenzoic acid**, the predicted 1H and ^{13}C NMR data in a common solvent like DMSO-d₆ are summarized below.

Table 1: Predicted 1H NMR Spectroscopic Data for **2-Amino-6-hydroxybenzoic Acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.0 - 13.0	Broad Singlet	1H	Carboxylic Acid (-COOH)
~8.5 - 9.5	Broad Singlet	1H	Phenolic Hydroxyl (-OH)
~7.0 - 7.2	Triplet	1H	Aromatic H
~6.1 - 6.3	Doublet	1H	Aromatic H
~5.9 - 6.1	Doublet	1H	Aromatic H
~4.5 - 5.5	Broad Singlet	2H	Amino (-NH ₂)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Amino-6-hydroxybenzoic Acid**

Chemical Shift (δ , ppm)	Assignment
~170.0	Carboxylic Acid Carbon (-COOH)
~158.0	Aromatic Carbon (-C-OH)
~150.0	Aromatic Carbon (-C-NH ₂)
~132.0	Aromatic Carbon (-CH)
~110.0	Aromatic Carbon (-C-COOH)
~108.0	Aromatic Carbon (-CH)
~102.0	Aromatic Carbon (-CH)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][6][7]

Table 3: Predicted Infrared (IR) Spectroscopy Data for **2-Amino-6-hydroxybenzoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Strong, Broad	N-H stretching (Amino group)
3300 - 2500	Strong, Very Broad	O-H stretching (Carboxylic acid)
~3200	Medium, Broad	O-H stretching (Phenolic group)
~1680	Strong	C=O stretching (Carboxylic acid)
1600 - 1450	Medium - Strong	C=C stretching (Aromatic ring)
~1580	Medium	N-H bending (Amino group)
~1300	Medium	C-O stretching (Phenol)
1300 - 1200	Medium	C-N stretching (Aromatic amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 4: Predicted Mass Spectrometry Data for **2-Amino-6-hydroxybenzoic Acid**

m/z	Relative Intensity (%)	Assignment
153	High	[M] ⁺ (Molecular Ion)
136	Moderate	[M-OH] ⁺ or [M-NH ₃] ⁺
108	High	[M-COOH] ⁺
91	Moderate	[C ₆ H ₅ N] ⁺
80	Moderate	[C ₅ H ₄ O] ⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like **2-Amino-6-hydroxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To determine the molecular structure and connectivity of **2-Amino-6-hydroxybenzoic acid**.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the solid sample.^[3]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) inside an NMR tube.^[3] Ensure the sample is fully dissolved; vortexing or gentle sonication can be used to aid dissolution.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should be set to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain the final spectrum. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

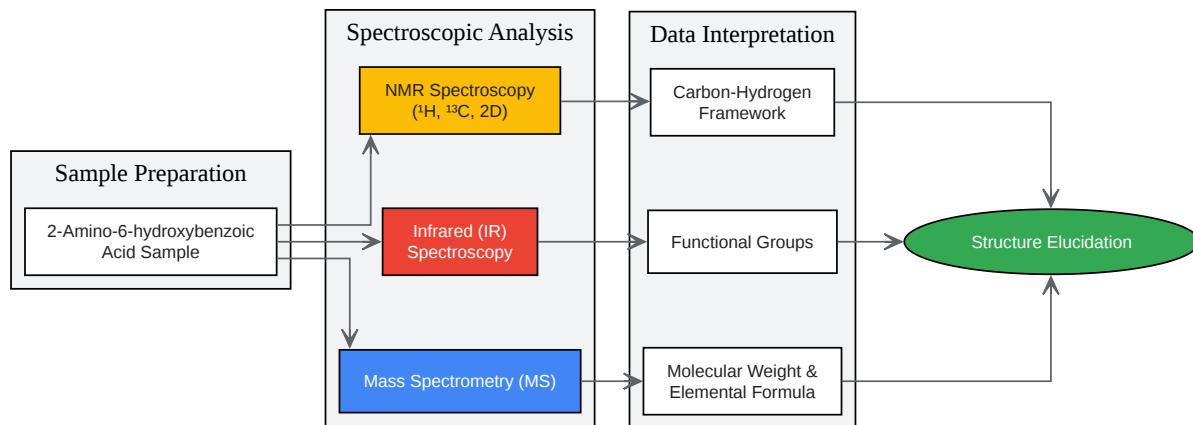
Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in **2-Amino-6-hydroxybenzoic acid**.

Methodology:

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.
- Alternatively, the thin solid film method can be used, where the solid is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate.[\[11\]](#)
- Instrumentation: A benchtop Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is commonly used.
- Data Acquisition:
 - First, collect a background spectrum of the empty ATR crystal.
 - Place the sample on the crystal and collect the sample spectrum.
 - The instrument typically scans the mid-infrared range (4000-400 cm^{-1}).
 - To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.
- Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum. The characteristic absorption bands corresponding to the functional groups in the molecule should then be identified.

Mass Spectrometry (MS) Protocol


Objective: To determine the molecular weight and fragmentation pattern of **2-Amino-6-hydroxybenzoic acid**.

Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[12]
- Further dilute this stock solution with the same solvent or a solvent mixture to a final concentration in the range of 10-100 µg/mL.[12]
- If any solid particles are present, the solution must be filtered before analysis to prevent blockages in the instrument.[12]
- Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to determine the elemental formula.
- Data Acquisition: The sample solution is introduced into the ion source. In ESI, the sample is nebulized and ionized to form charged droplets. In EI, the sample is vaporized and bombarded with a high-energy electron beam.[8]
- The resulting ions are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.
- Data Processing: The mass spectrum is plotted as relative intensity versus m/z . The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

[Click to download full resolution via product page](#)

Caption: Workflow for structural elucidation using spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-6-hydroxybenzoic acid | C7H7NO3 | CID 13409833 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. amherst.edu [amherst.edu]
- 6. webassign.net [webassign.net]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. fiveable.me [fiveable.me]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-Amino-6-hydroxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282457#spectroscopic-data-for-2-amino-6-hydroxybenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com